Cas no 2137547-00-1 (4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride)

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative with applications in chemical biology and medicinal chemistry. Its reactive sulfonyl fluoride group enables selective covalent modification of serine, threonine, or tyrosine residues in proteins, making it valuable for activity-based protein profiling (ABPP) and targeted covalent inhibitor development. The 3,3-dimethylbutanamide moiety enhances stability and modulates reactivity, allowing for controlled interactions with biological targets. This compound is particularly useful in probing enzyme active sites and designing irreversible inhibitors. Its synthetic versatility and selectivity make it a promising tool for studying protein function and developing therapeutic agents. Proper handling is required due to its reactivity with nucleophiles.
4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride structure
2137547-00-1 structure
Product name:4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride
CAS No:2137547-00-1
MF:C12H16FNO3S
Molecular Weight:273.323745727539
CID:5825061
PubChem ID:165460208

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • EN300-727608
    • 4-(3,3-dimethylbutanamido)benzene-1-sulfonyl fluoride
    • 2137547-00-1
    • 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride
    • インチ: 1S/C12H16FNO3S/c1-12(2,3)8-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)
    • InChIKey: UHOMWDHUXSDVPL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(CC(C)(C)C)=O)(=O)(=O)F

計算された属性

  • 精确分子量: 273.08349271g/mol
  • 同位素质量: 273.08349271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 387
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.6Ų
  • XLogP3: 3.8

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-727608-1.0g
4-(3,3-dimethylbutanamido)benzene-1-sulfonyl fluoride
2137547-00-1
1g
$0.0 2023-06-06

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride 関連文献

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluorideに関する追加情報

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride (CAS No. 2137547-00-1): A Comprehensive Overview

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride (CAS No. 2137547-00-1) is a specialized sulfonyl fluoride derivative that has garnered significant attention in modern chemical research and pharmaceutical applications. This compound belongs to the class of sulfur-containing organic molecules, which are widely studied for their unique reactivity and potential in drug discovery. The presence of both the sulfonyl fluoride and dimethylbutanamido groups makes this molecule particularly interesting for medicinal chemistry and bioconjugation applications.

One of the key features of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride is its role as a protease inhibitor scaffold. In recent years, sulfonyl fluorides have emerged as valuable tools in chemical biology, particularly in the development of covalent inhibitors. Researchers are increasingly exploring this compound for its potential in targeting enzyme active sites, making it relevant to current trends in precision medicine and targeted therapy development.

The chemical properties of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride contribute to its versatility. With a molecular weight of 273.33 g/mol, this compound exhibits moderate solubility in common organic solvents, which facilitates its use in various chemical reactions. The sulfonyl fluoride moiety is particularly reactive towards nucleophiles, enabling selective modifications that are crucial for bioconjugation strategies and probe design in biochemical studies.

In the context of drug discovery, this compound has shown promise as a building block for small molecule therapeutics. The pharmaceutical industry is actively investigating sulfonyl fluoride-containing compounds due to their ability to form stable covalent bonds with target proteins, a property that aligns with current interests in irreversible inhibition strategies. This makes 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride particularly relevant to researchers working on kinase inhibitors and other enzyme-targeted drugs.

The synthesis and applications of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride are subjects of ongoing research. Recent publications have highlighted its utility in activity-based protein profiling (ABPP), a technique that has gained prominence in proteomics research. The compound's ability to selectively modify active site residues makes it valuable for mapping enzyme function in complex biological systems, addressing current challenges in functional proteomics.

From a market perspective, the demand for specialized sulfonyl fluoride derivatives like 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride has been steadily increasing. Pharmaceutical companies and contract research organizations are seeking high-quality building blocks for their drug development programs, creating opportunities for suppliers of this compound. The growing interest in covalent drug design has further boosted its commercial relevance.

Quality control is paramount when working with 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride. Reputable suppliers typically provide comprehensive analytical data, including HPLC purity certificates and NMR spectra, to ensure the compound meets the stringent requirements of pharmaceutical research. Proper storage conditions, typically at low temperatures and in moisture-free environments, are essential to maintain the compound's stability and reactivity.

Looking ahead, 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride is expected to play an increasingly important role in chemical biology and medicinal chemistry. As research continues to uncover new applications for sulfonyl fluoride chemistry, this compound may find expanded uses in biomarker discovery, diagnostic probe development, and therapeutic agent design. Its unique combination of structural features positions it as a valuable tool for addressing current challenges in target identification and validation.

For researchers interested in exploring the potential of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride, it's important to consider its reactivity profile and compatibility with various chemical transformations. The compound's stability under different conditions and its selectivity towards biological targets are active areas of investigation that could yield important insights for drug discovery applications.

In summary, 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride (CAS No. 2137547-00-1) represents an important class of sulfur-containing compounds with diverse applications in pharmaceutical research and chemical biology. Its unique structural features and reactivity make it a valuable tool for scientists working at the interface of chemistry and biology, particularly in the development of novel therapeutic strategies and research tools.

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